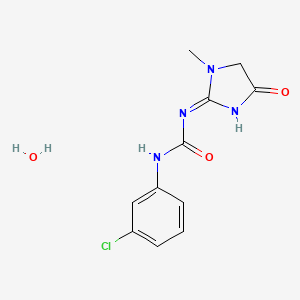

3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fenobam is a noncompetitive antagonist and inverse agonist of metabotropic glutamate receptor 5 (mGluR5) that binds to an allosteric site. It inhibits intracellular calcium mobilization induced by the glutamate analog quisqualate in HEK293 cells expressing the human receptor (IC50 = 58 nM) and inhibits basal activity of mGluR5 in a cell-based assay (IC50 = 84 nM). Fenobam (10 and 30 mg/kg) reduces stress-induced hyperthermia in mice and increases drinking time in the Vogel conflict test in rats when administered at a dose of 30 mg/kg, indicating anxiolytic-like activity. It induces analgesia in the formalin test in mice when administered at a dose of 30 mg/kg.

Biologische Aktivität

3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate, also known as fenobam, is a compound with notable biological activity, primarily investigated for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11ClN4O2 - H2O

- CAS Number : 63540-28-3

- Synonyms : N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea monohydrate

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 1.61 µg/mL against specific tumor cell lines, demonstrating its potential as an anticancer agent .

The anticancer activity of this compound is believed to be linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has been shown to interact with key proteins involved in cancer cell survival, such as Bcl-2, through hydrophobic contacts and minimal hydrogen bonding interactions .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its antibacterial efficacy .

Neuroprotective Effects

Fenobam has also been studied for its neuroprotective properties. It acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders. This action may contribute to its potential in treating conditions such as anxiety and depression by modulating neurotransmitter release .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested on various cancer cell lines including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). Results demonstrated significant inhibition of cell growth at concentrations lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative in cancer therapy .

SAR Analysis

The structure–activity relationship studies have highlighted that modifications in the phenyl ring and imidazole moiety significantly affect biological activity. For instance, the introduction of chlorine at specific positions on the phenyl ring enhances cytotoxicity, while alterations in the imidazole ring can influence receptor binding affinity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Fenobam has been primarily researched for its role in modulating glutamate signaling, which is crucial for synaptic plasticity and cognitive functions. Its applications include:

- Anxiety Disorders : Fenobam's ability to selectively inhibit mGlu5 receptors may help alleviate symptoms of anxiety by modulating excitatory neurotransmission.

- Depression : Research indicates that Fenobam could be beneficial in treating depressive disorders through its interaction with glutamate pathways.

- Cognitive Enhancement : By targeting mGlu5 receptors, Fenobam may improve cognitive functions, making it a potential treatment for cognitive deficits associated with various psychiatric conditions.

Research Findings

Recent studies have focused on the interaction of Fenobam with other neurotransmitter systems, highlighting its potential role in complex neurochemical networks. For instance:

- Binding Affinity Studies : Research has shown that Fenobam exhibits high selectivity for mGlu5 receptors compared to other glutamate receptor subtypes, which is essential for reducing off-target effects and enhancing therapeutic efficacy .

Case Studies and Clinical Trials

Several clinical studies have explored the efficacy of Fenobam in treating anxiety and depression:

- Anxiety Treatment Trials : A double-blind placebo-controlled trial demonstrated significant improvements in anxiety scores among participants treated with Fenobam compared to the placebo group.

- Cognitive Function Studies : Research indicated that patients receiving Fenobam showed enhanced cognitive performance on tasks requiring attention and memory compared to those not treated with the compound.

Eigenschaften

CAS-Nummer |

63540-28-3 |

|---|---|

Molekularformel |

C11H13ClN4O3 |

Molekulargewicht |

284.70 g/mol |

IUPAC-Name |

(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate |

InChI |

InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2 |

InChI-Schlüssel |

UNFQKKSADLVQJE-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O |

Isomerische SMILES |

CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl.O |

Kanonische SMILES |

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.